Methyl (Z)-3-(Tosyloxy)but-2-enoate
CAS No.: 1029612-18-7
Cat. No.: VC0109024
Molecular Formula: C₁₂H₁₄O₅S
Molecular Weight: 270.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029612-18-7 |
|---|---|
| Molecular Formula | C₁₂H₁₄O₅S |
| Molecular Weight | 270.3 |
| IUPAC Name | methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate |
| Standard InChI | InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8- |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl (Z)-3-(Tosyloxy)but-2-enoate belongs to the class of α,β-unsaturated esters functionalized with a sulfonate leaving group. The Z-configuration of the double bond between C2 and C3 is stereoelectronically enforced during synthesis, distinguishing it from its E-isomer counterpart . Key structural elements include:
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Tosyloxy group (‑OTs): Derived from p-toluenesulfonic acid, this group enhances electrophilicity at the β-carbon, facilitating nucleophilic displacement reactions .
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Methyl ester (COOCH₃): Provides electron-withdrawing stabilization to the conjugated enone system, modulating reactivity in cycloadditions and Michael additions.
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Stereodefined double bond: The Z-geometry imposes spatial constraints that influence regioselectivity in subsequent transformations .
The compound’s purity (>98% by GC) and crystalline morphology (white to light yellow powder) ensure reproducibility in synthetic applications. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with diagnostic signals for the tosyl aromatic protons (δ 7.2–7.8 ppm) and the ester methyl group (δ 3.6–3.8 ppm) .
Physicochemical Properties
Thermal and solubility profiles are critical for handling and reaction design:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.30 g/mol | |
| Melting Point | 63–67°C | |
| Storage Conditions | <15°C, dark environment | |
| Solubility | Moderate in polar aprotic solvents (MeCN, DMF) |
The compound’s stability under anhydrous conditions contrasts with its sensitivity to hydrolytic cleavage of the ester group in basic aqueous media .
Stereoselective Synthesis and Mechanistic Insights
Enol Tosylation Strategies
The synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate relies on stereocomplementary enol tosylation of β-keto esters. Thieme et al. developed two robust protocols:
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(E)-Selective Method (Method A): Employing TsCl (1.5 equiv) and Me₂N(CH₂)₆NMe₂ (1.5 equiv) in MeCN at –15°C yields (E)-enol tosylates with 63–96% efficiency. The bulky diamine promotes anti-elimination via a non-chelated enolate intermediate .
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(Z)-Selective Method (Method B): Combining TsCl, TMEDA, and LiCl in MeCN at –40°C achieves (Z)-selectivity (62–99% yield). Lithium ion chelation stabilizes the syn-enolate, enforcing retention of configuration during tosylation .
A comparative analysis of these methods reveals that Method B’s chelation-controlled pathway is indispensable for accessing the Z-isomer, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy .
Mechanistic Rationalization
The divergent stereoselectivity arises from distinct enolate formation pathways:
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Non-Chelation Pathway (E-Selective): Me₂N(CH₂)₆NMe₂ generates a transient N-sulfonylammonium intermediate, enabling deprotonation to form an anti-enolate. Subsequent tosyl group transfer proceeds with inversion, yielding the E-isomer .
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Chelation Pathway (Z-Selective): Li⁺ coordinates the β-keto ester’s carbonyl oxygen, stabilizing a syn-enolate. Tosylation retains the Z-configuration through intramolecular delivery of the tosyl group .
¹H NMR studies at –40°C corroborate the intermediacy of a TMEDA-TsCl adduct (δ 3.1–3.3 ppm for N–CH₃ groups), ruling out competing N,N’-chelation mechanisms .
Reactivity and Synthetic Applications
Nucleophilic Substitution
The tosyloxy group’s superior leaving ability (compared to halides or acetates) enables efficient SN2 displacements. For example, treatment with amines or thiols generates β-amino or β-thioesters, pivotal intermediates in peptidomimetics and heterocycle synthesis .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck) exploit the enoate’s conjugated system. The Z-configuration directs syn-addition of arylboronic acids, affording trisubstituted alkenes with high stereofidelity .
Cycloadditions and Annulations
The electron-deficient enone participates in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactones. Regioselectivity is governed by the ester’s electron-withdrawing effect, as shown in Table 3:
| Dienophile | Product | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Butadiene | Bicyclo[2.2.1]heptan-2-one | 78 | |
| Anthracene | Tricyclic adduct | 65 |
Comparative Analysis with Structural Analogues
The compound’s utility becomes evident when contrasted with related enol tosylates:
| Compound | Configuration | Reactivity Profile | Application Scope |
|---|---|---|---|
| Methyl (E)-3-Tosyloxybut-2-enoate | E | Faster SN2 kinetics | Linear chain elongation |
| Ethyl 3-Tosyloxyacrylate | Z | Enhanced dienophile reactivity | Heterocycle synthesis |
| Benzyl 3-Tosyloxycrotonate | E/Z mixture | Poor stereocontrol in couplings | Limited to racemic systems |
The Z-configuration’s spatial hindrance uniquely positions Methyl (Z)-3-(Tosyloxy)but-2-enoate for stereoretentive transformations inaccessible to other analogues .
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